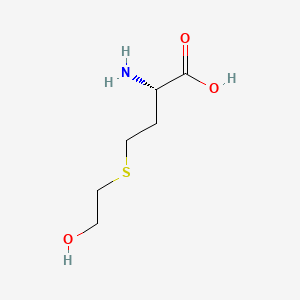
S-Hydroxyethylhomocysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Hydroxyethylhomocysteine is a bioactive chemical.
科学的研究の応用
Neurodegenerative Diseases
Recent studies have highlighted the role of homocysteine and its derivatives, including S-Hydroxyethylhomocysteine, in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and vascular dementia. Elevated levels of homocysteine are associated with increased oxidative stress and neuronal damage, which can contribute to cognitive decline.
- Mechanisms of Action : Homocysteine can induce neuronal apoptosis through oxidative stress and DNA damage pathways. In vitro studies have shown that exposure to homocysteine leads to increased production of reactive oxygen species (ROS) and DNA fragmentation in neuronal-like cells . This suggests that this compound may play a similar role in exacerbating neurodegenerative processes.
- Clinical Correlations : A meta-analysis indicated that higher plasma levels of homocysteine are linked to a greater risk of dementia, with each 5 µmol/L increase correlating with a 9% increase in dementia risk . This relationship underscores the potential of this compound as a biomarker for assessing neurodegenerative disease risk.
Cardiovascular Health
This compound is also relevant in cardiovascular research, particularly concerning its association with ischemic stroke and other cardiovascular diseases.
- Risk Factor for Stroke : Elevated homocysteine levels have been implicated in endothelial dysfunction and vascular damage, contributing to ischemic stroke risk. A systematic review found that patients with ischemic stroke exhibited significantly higher homocysteine levels compared to controls . This suggests that monitoring this compound could be beneficial in predicting stroke risk.
- Inflammatory Responses : Homocysteine can stimulate inflammatory responses in vascular smooth muscle cells, leading to the production of C-reactive protein (CRP) and other inflammatory markers . This inflammation is a critical component of atherogenesis, highlighting the potential therapeutic implications of targeting homocysteine metabolism.
Metabolic Disorders
This compound's role extends to metabolic disorders as well, particularly those related to vitamin deficiencies and metabolic syndrome.
- Vitamin Deficiency Indicator : High levels of homocysteine are often associated with deficiencies in vitamins B6, B12, and folate. These vitamins are essential for proper homocysteine metabolism; thus, this compound could serve as an indicator for assessing nutritional status related to these vitamins .
- Potential Therapeutic Target : Given its involvement in metabolic pathways, this compound may represent a target for interventions aimed at reducing hyperhomocysteinemia through dietary modifications or supplementation with B vitamins .
Case Studies and Research Findings
Several case studies have illustrated the implications of this compound in clinical settings:
特性
CAS番号 |
61473-66-3 |
|---|---|
分子式 |
C6H13NO3S |
分子量 |
179.24 g/mol |
IUPAC名 |
(2S)-2-amino-4-(2-hydroxyethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C6H13NO3S/c7-5(6(9)10)1-3-11-4-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1 |
InChIキー |
WKECILUJKOJNGE-YFKPBYRVSA-N |
SMILES |
C(CSCCO)C(C(=O)O)N |
異性体SMILES |
C(CSCCO)[C@@H](C(=O)O)N |
正規SMILES |
C(CSCCO)C(C(=O)O)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
S-Hydroxyethylhomocysteine; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















